molecular formula C14H15NO3 B14369265 2-(2,6,7-trimethyl-4-oxo-1H-quinolin-3-yl)acetic acid

2-(2,6,7-trimethyl-4-oxo-1H-quinolin-3-yl)acetic acid

Cat. No.: B14369265
M. Wt: 245.27 g/mol
InChI Key: MZFZNAYYZTWIEL-UHFFFAOYSA-N
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Description

2-(2,6,7-trimethyl-4-oxo-1H-quinolin-3-yl)acetic acid is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6,7-trimethyl-4-oxo-1H-quinolin-3-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6,7-trimethyl-4-oxoquinoline with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,6,7-trimethyl-4-oxo-1H-quinolin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, esters, and amides, each with distinct chemical and biological properties .

Scientific Research Applications

2-(2,6,7-trimethyl-4-oxo-1H-quinolin-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its role in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6,7-trimethyl-4-oxo-1H-quinolin-3-yl)acetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may act as an inhibitor of certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-oxo-1,2-dihydroquinolin-3-yl)acetic acid
  • 2-(2,4-dioxo-1,2-dihydroquinolin-3-yl)acetic acid
  • 2-(2,6-dimethyl-4-oxo-1H-quinolin-3-yl)acetic acid

Uniqueness

2-(2,6,7-trimethyl-4-oxo-1H-quinolin-3-yl)acetic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

2-(2,6,7-trimethyl-4-oxo-1H-quinolin-3-yl)acetic acid

InChI

InChI=1S/C14H15NO3/c1-7-4-11-12(5-8(7)2)15-9(3)10(14(11)18)6-13(16)17/h4-5H,6H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

MZFZNAYYZTWIEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=C(C2=O)CC(=O)O)C

Origin of Product

United States

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